molecular formula C8H9Br B162476 1-Bromo-2-ethylbenzene CAS No. 1973-22-4

1-Bromo-2-ethylbenzene

Cat. No.: B162476
CAS No.: 1973-22-4
M. Wt: 185.06 g/mol
InChI Key: HVRUGFJYCAFAAN-UHFFFAOYSA-N
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Description

1-Bromo-2-ethylbenzene is an organobromine compound .


Synthesis Analysis

The synthesis of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can undergo nucleophilic reactions . The General Mechanism Step 1 (Slow) involves the e- in the pi bond attacking the electrophile. One carbon gets a positive charge the other forms a C-E bond. This forms the arenium ion. The arenium ion is conjugated but not aromatic. Step 2 (Fast) involves the LPE on a base attacking the hydrogen .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 185.06 g/mol . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 183.98876 g/mol .

Scientific Research Applications

Catalysis in Organic Synthesis

1-Bromo-2-ethylbenzene has been utilized in the field of organic synthesis. For example, it is used as a catalyst in the one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones, which are synthesized from aldehydes, phthalhydrazide, and dimedone under solvent-free conditions (Ghorbani‐Vaghei et al., 2011). Additionally, it has been used for the solvent-free synthesis of 3,5,6-trisubstituted-1,2,4-triazines from acid hydrazides, ammonium acetate, and dicarbonyl compounds (Ghorbani‐Vaghei et al., 2015).

Role in Synthesis of Quinolines

Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] are efficient reagents derived from this compound, used for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Application in NMR Spectroscopy Education

This compound has been involved in educational applications, particularly in demonstrating the use of NMR spectroscopy for molecular structure characterization and determination of product yields in an undergraduate chemistry laboratory setting (Isaac-Lam, 2014).

Contribution to Zeolite Catalysis Research

Research into zeolite catalysis for the hydroisomerization of ethylbenzene, an important industrial reaction, has included the study of 1-methyl-2-ethylbenzene. This compound's behavior over various catalysts provides insights into the catalytic mechanisms and efficiencies in industrial processes (Csicsery & Hickson, 1970).

Mechanism of Action

Target of Action

1-Bromo-2-ethylbenzene, also known as o-Bromoethylbenzene , is a derivative of benzene, a cyclic compound with a conjugated pi electron system The primary targets of this compound are likely to be similar to those of benzene, which include various enzymes and receptors in the body.

Mode of Action

The mode of action of this compound is likely to involve electrophilic aromatic substitution . In this process, the electrophile (in this case, the bromine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This is followed by the removal of a proton, yielding a substituted benzene ring . This mechanism allows this compound to interact with its targets and induce changes in their function.

Pharmacokinetics

Its molecular weight of 185.061 suggests that it may be able to cross biological membranes. The compound’s boiling point is 472.5 K , which may impact its stability and hence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. For instance, its boiling point of 472.5 K suggests that it may be stable under normal environmental conditions but could become volatile at high temperatures

Safety and Hazards

1-Bromo-2-ethylbenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Properties

IUPAC Name

1-bromo-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRUGFJYCAFAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173402
Record name o-Bromoethylbenzene
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Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Bromo-2-ethylbenzene
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CAS No.

1973-22-4
Record name 1-Bromo-2-ethylbenzene
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Record name o-Bromoethylbenzene
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Record name o-Bromoethylbenzene
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Record name o-bromoethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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